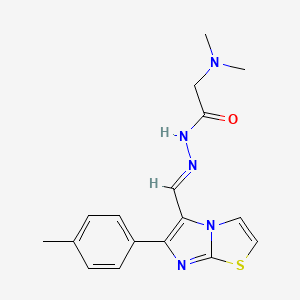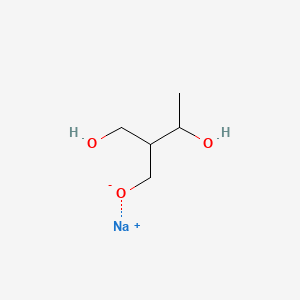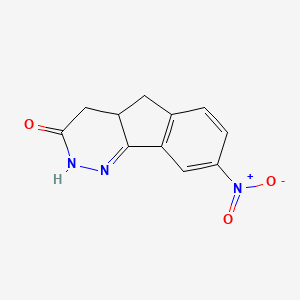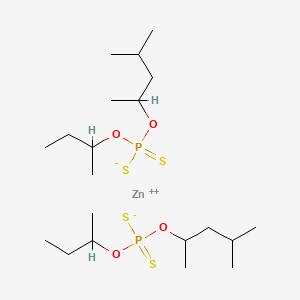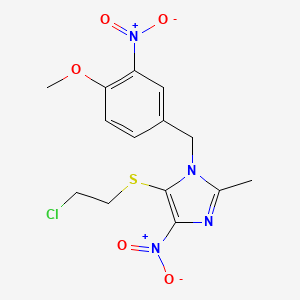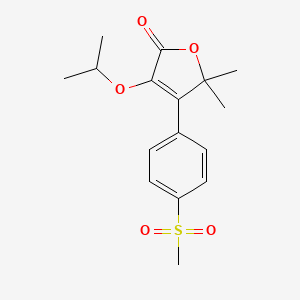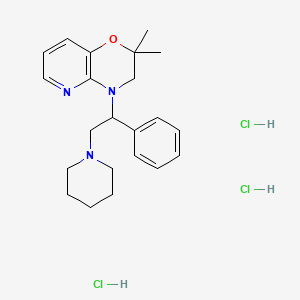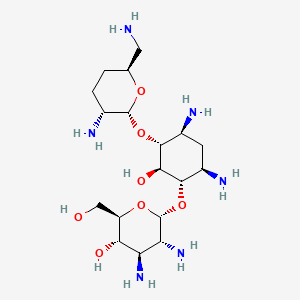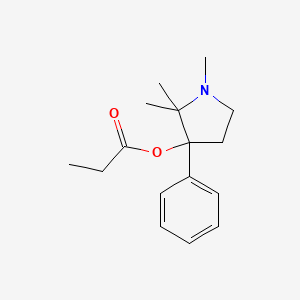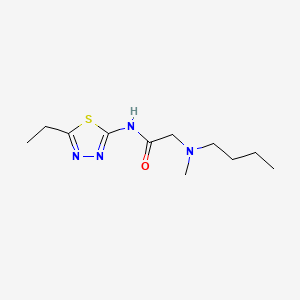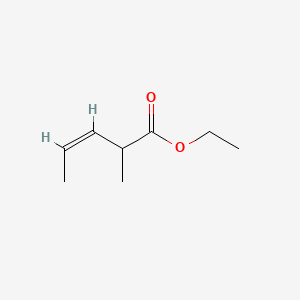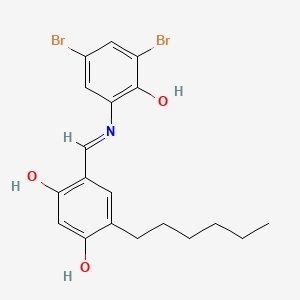
4-(((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol is a complex organic compound with a molecular formula of C20H20Br4N2O2 and a molecular weight of 640.011 g/mol . This compound is characterized by the presence of bromine atoms, hydroxyl groups, and an imino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 6-hexylresorcinol in the presence of an appropriate catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-(((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-(((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It affects oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cell damage.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-{(E)-[(2-{[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol
- 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
Uniqueness
4-(((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol is unique due to its specific combination of bromine atoms, hydroxyl groups, and an imino group, which confer distinct chemical reactivity and biological activity. Its hexyl chain also contributes to its lipophilicity, enhancing its interaction with biological membranes .
Properties
CAS No. |
94303-99-8 |
|---|---|
Molecular Formula |
C19H21Br2NO3 |
Molecular Weight |
471.2 g/mol |
IUPAC Name |
4-[(3,5-dibromo-2-hydroxyphenyl)iminomethyl]-6-hexylbenzene-1,3-diol |
InChI |
InChI=1S/C19H21Br2NO3/c1-2-3-4-5-6-12-7-13(18(24)10-17(12)23)11-22-16-9-14(20)8-15(21)19(16)25/h7-11,23-25H,2-6H2,1H3 |
InChI Key |
QBDUFRUPHMMXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1O)O)C=NC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


